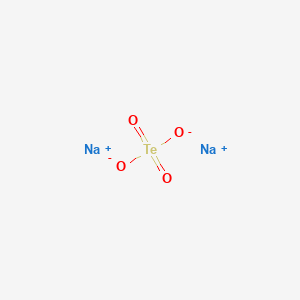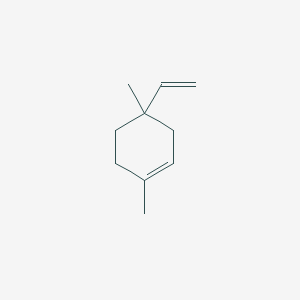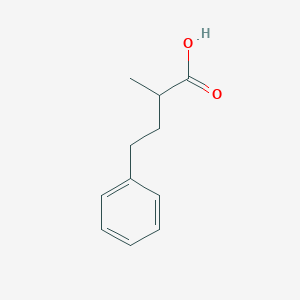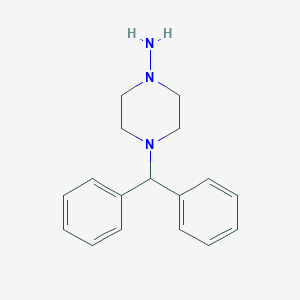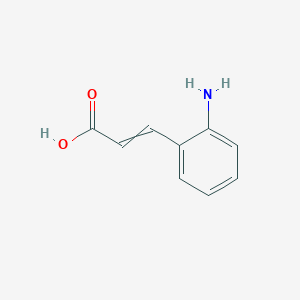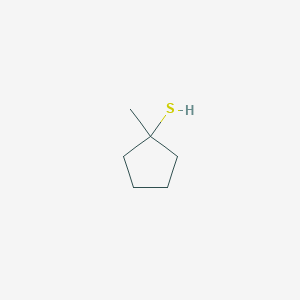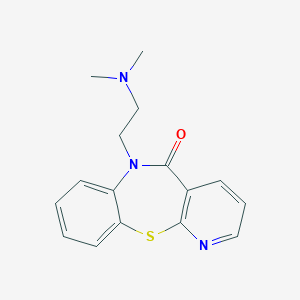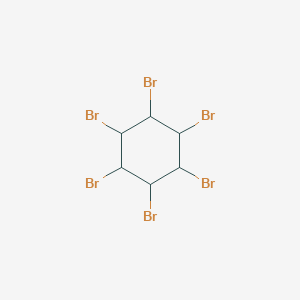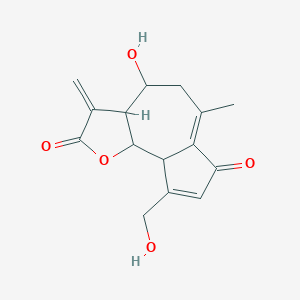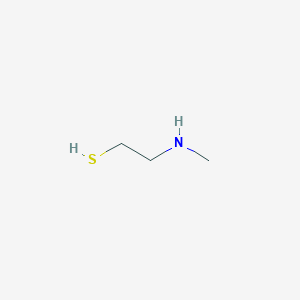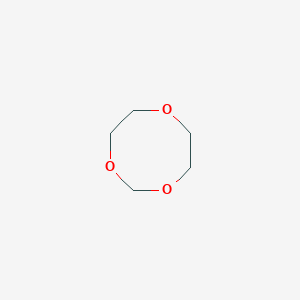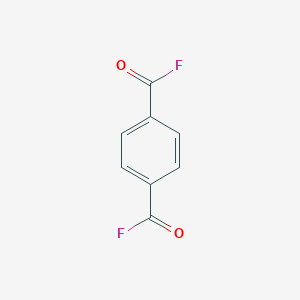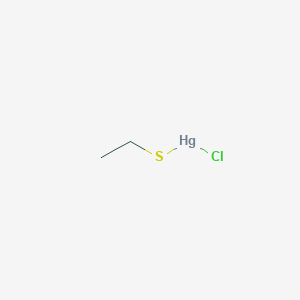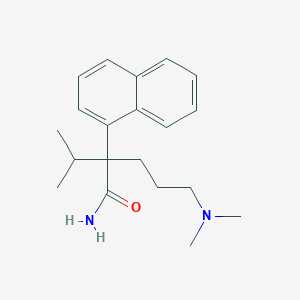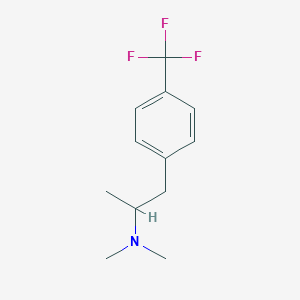
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenethylamine and has a trifluoromethyl group attached to the alpha carbon atom.
Wirkmechanismus
The mechanism of action of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to improve cognitive function and memory retention in animal models. Moreover, it has been shown to have an analgesic effect and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its potential use as a drug delivery system, its ability to cross the blood-brain barrier, and its anti-inflammatory properties. However, the limitations of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for the study of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method and potential as a drug delivery system make it an interesting compound to study. Moreover, its anti-inflammatory properties and potential use in the treatment of neurological disorders make it a promising compound for future research.
Synthesemethoden
The synthesis of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1810-16-8 |
|---|---|
Produktname |
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- |
Molekularformel |
C12H16F3N |
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(16(2)3)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
WLLQUCUAFUGKTR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
Synonyme |
N,N,α-Trimethyl-m-(trifluoromethyl)benzeneethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



